
3,4-Diethyl-3,4-dinitrohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-3,4-dinitrohexane is an organic compound characterized by the presence of two ethyl groups and two nitro groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-dinitrohexane typically involves the nitration of 3,4-diethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to optimize yield and purity. Post-reaction, the product is separated and purified using industrial crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-3,4-dinitrohexane can undergo various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Conditions: Room temperature to moderate heat, atmospheric pressure.
Products: Reduction of nitro groups to amino groups, forming 3,4-diethyl-3,4-diaminohexane.
-
Substitution:
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Basic conditions, moderate temperature.
Products: Substitution of nitro groups with nucleophiles, forming various substituted derivatives.
-
Oxidation:
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium, elevated temperature.
Products: Oxidation of ethyl groups to carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,4-Diethyl-3,4-dinitrohexane is used as a precursor for the synthesis of other complex organic molecules. Its nitro groups make it a versatile intermediate for various chemical transformations, including reductions and substitutions.
Biology and Medicine
While specific biological and medicinal applications of this compound are limited, its derivatives, such as 3,4-diethyl-3,4-diaminohexane, may have potential uses in drug development and biochemical research. The amino derivatives can be explored for their biological activity and potential therapeutic properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialized chemicals and materials. Its nitro groups provide reactive sites for further chemical modifications, making it valuable in the synthesis of polymers, dyes, and explosives.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-3,4-dinitrohexane primarily involves its nitro groups, which can participate in various chemical reactions. The nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through a series of electron transfer steps facilitated by the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
-
3,4-Dimethyl-3,4-dinitrohexane:
- Similar structure but with methyl groups instead of ethyl groups.
- Undergoes similar chemical reactions but with different reactivity due to the smaller size of methyl groups.
-
3,4-Diethyl-3,4-dinitrooctane:
- Similar structure but with a longer carbon chain.
- Exhibits different physical properties such as boiling point and solubility.
Uniqueness
3,4-Diethyl-3,4-dinitrohexane is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its methyl or longer-chain analogs.
Propiedades
Número CAS |
117132-55-5 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3,4-diethyl-3,4-dinitrohexane |
InChI |
InChI=1S/C10H20N2O4/c1-5-9(6-2,11(13)14)10(7-3,8-4)12(15)16/h5-8H2,1-4H3 |
Clave InChI |
AURIJOQYSQBRSU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(CC)(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


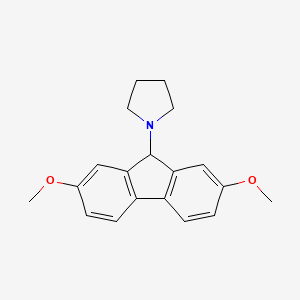
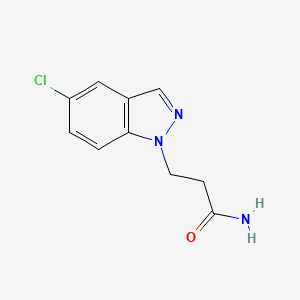
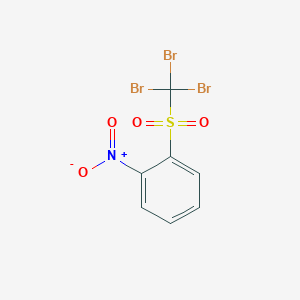
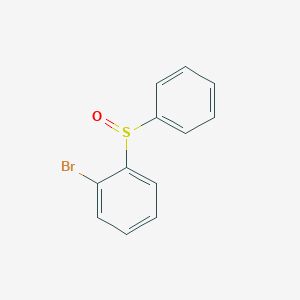
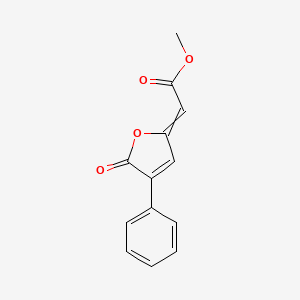
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
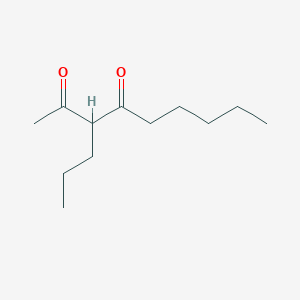

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
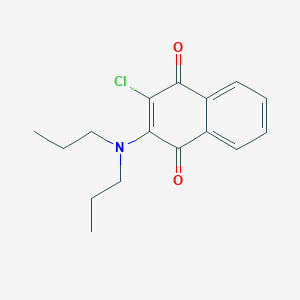
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
